Ruthenium is a member of the platinum group metals and is classified as a transition metal. It is often sourced from platinum ore and is known for its high melting point and resistance to corrosion. In terms of classification, ruthenium carbon compounds can be categorized based on their structure (e.g., nanoparticles, supported catalysts) and their specific applications (e.g., hydrogenation catalysts, electrocatalysts).
Ruthenium carbon compounds can be synthesized through several methods:
The synthesis conditions such as temperature, pressure, and precursor concentration significantly affect the morphology and catalytic performance of the resulting ruthenium carbon materials. For instance, varying the concentration of ruthenium precursors during hydrothermal synthesis can lead to different particle sizes and distributions within the carbon matrix .
The molecular structure of ruthenium carbon compounds typically features ruthenium nanoparticles dispersed within a carbon matrix. The size of these nanoparticles can range from a few nanometers to larger aggregates depending on the synthesis method used. Techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD) are commonly employed to characterize these structures.
Ruthenium carbon compounds are particularly effective in catalyzing hydrogenation reactions. For example:
These reactions often involve mechanisms where ruthenium acts as an active site for adsorbing reactants and facilitating bond breaking and formation.
The mechanism by which ruthenium carbon compounds catalyze reactions typically involves:
Studies indicate that surface species such as ruthenium carbide play a crucial role in enhancing catalytic activity due to their ability to activate both hydrogen and carbon dioxide at lower temperatures .
Ruthenium carbon compounds find extensive use in various scientific fields:
Wet impregnation remains a cornerstone technique for depositing ruthenium nanoparticles onto carbon supports due to its scalability and procedural simplicity. This method involves contacting a porous carbon material (e.g., activated carbon, carbon nanotubes, graphitized carbon) with a solution containing a ruthenium precursor (commonly RuCl₃·xH₂O or Ru(NO)(NO₃)₃), followed by drying and thermal activation under reducing or inert atmospheres. The critical factors governing the final catalyst structure include the precursor solubility, impregnation solvent, thermal treatment profile, and intrinsic textural/chemical properties of the carbon support.
Research demonstrates that the porosity and surface chemistry of the carbon support critically influence Ru nanoparticle size and distribution. Using high-surface-area graphitized carbon (HSAG, ~1200 m²/g) versus low-surface-area graphitized carbon (LSAG, ~250 m²/g) with identical RuCl₃ precursors and calcination conditions (400°C, H₂) yields markedly different results [6]. HSAG facilitates superior Ru dispersion due to its extensive pore network, yielding nanoparticles averaging 2.8 nm with a narrow size distribution. Conversely, LSAG produces larger aggregates averaging 6.5 nm due to confinement limitations. Furthermore, the impregnation mode significantly impacts homogeneity. Dry impregnation (incipient wetness), employing minimal solution volume, often leads to uneven distribution and localized nanoparticle agglomeration near the pore entrances. Wet impregnation (excess solution), coupled with extended contact times, promotes deeper precursor penetration and a more uniform distribution [6].
Thermal treatment parameters are equally crucial. Temperature-programmed reduction (TPR) studies reveal distinct reduction profiles: RuO₂ species on carbon typically reduce below 200°C, while strongly interacting RuOxClₓ complexes may require temperatures exceeding 300°C [6] [3]. Excessive calcination temperatures (>500°C) induce significant Ru sintering and carbon support gasification, diminishing active surface area. Optimization studies for CO methanation catalysts identified 400°C under flowing H₂ as optimal, balancing complete precursor reduction with minimal particle growth [6].
Table 1: Influence of Impregnation Parameters on Ru/C Catalyst Properties
Carbon Support Type | Surface Area (m²/g) | Impregnation Method | Ru Precursor | Avg. Ru Size (nm) | Key Observation | Ref. |
---|---|---|---|---|---|---|
HSAG (Graphitized) | 1200 | Wet | RuCl₃ | 2.8 | Homogeneous distribution, high dispersion | [6] |
LSAG (Graphitized) | 250 | Wet | RuCl₃ | 6.5 | Agglomeration, lower dispersion | [6] |
HSAG | 1200 | Dry (Incipient Wetness) | RuCl₃ | 4.2 | Preferential deposition near pore openings | [6] |
Vulcan XC72R | ~250 | Wet | Ru(NO)(NO₃)₃ | 3.5 | Easier reduction vs. RuCl₃, smaller particles | [3] |
Fishbone CNF | 180 | Wet | RuCl₃ | 4.0 | Influence of CNF edge density on dispersion | [1] |
Sol-immobilization (SI) offers superior control over ruthenium nanoparticle size and morphology compared to conventional impregnation. This colloidal route involves the pre-formation of stabilized Ru nanoparticles in solution, followed by their deposition onto the carbon support. Key steps include: (1) reduction of a Ru salt (e.g., RuCl₃) using a strong reducing agent (typically NaBH₄) in the presence of a steric or electrostatic stabilizer (e.g., polyvinyl alcohol (PVA), polymers, surfactants); (2) adsorption of the pre-formed colloids onto carbon; and (3) immobilization often via acidification and subsequent washing/drying [3] [8].
The stabilizer-to-metal ratio (PVA/Ru) is a critical parameter dictating nanoparticle size and preventing agglomeration during deposition. Systematic optimization for Ru/C catalysts targeting levulinic acid hydrogenation revealed that a PVA/Ru weight ratio of 0.1 provided an optimal balance. Lower ratios offer insufficient protection, leading to particle growth, while excessive PVA blocks active sites and impedes reduction [3]. Similarly, the reductant stoichiometry (NaBH₄/Ru) impacts the reduction kinetics and final oxidation state. An excess of NaBH₄ (NaBH₄/Ru = 5 mol/mol) ensures complete reduction to metallic Ru⁰ but can accelerate particle growth kinetics if reduction is too rapid. Insufficient reductant (NaBH₄/Ru < 3 mol/mol) leaves residual unreduced Ru³⁺ species, often exhibiting lower hydrogenation activity [3].
Post-immobilization thermal treatments require careful control. Mild thermal reduction (<300°C) under inert gases (N₂) removes residual stabilizers and enhances metal-support interaction without significant sintering. Excessive temperatures (>400°C) decompose the stabilizer completely but risk particle coalescence. XPS analysis confirms that SI catalysts often retain a thin layer of stabilizing agent or interfacial oxygen species even after mild thermal treatment, which can influence catalytic behavior [3] [8]. Compared to wet impregnation catalysts with identical Ru loading (1 wt%), optimized SI catalysts consistently demonstrate smaller nanoparticle sizes (1.5-3.0 nm vs. 3-5 nm) and enhanced activity in demanding hydrogenation reactions like levulinic acid to γ-valerolactone (GVL), attributed to higher exposed Ru surface area and tailored interfacial chemistry [3].
Table 2: Sol-Immobilization Parameters and Resultant Ru/C Catalyst Properties
Stabilizer | PVA/Ru (wt/wt) | NaBH₄/Ru (mol/mol) | Post-Treatment | Avg. Ru Size (nm) | Ru Surface State (XPS) | Key Catalytic Impact |
---|---|---|---|---|---|---|
PVA | 0.05 | 5 | Dried, 110°C | 3.2 | Ru⁰, RuOx | Lower GVL yield due to agglomeration |
PVA | 0.10 | 5 | Dried, 110°C | 2.1 | Predominantly Ru⁰ | Highest GVL yield (98%) |
PVA | 0.20 | 5 | Dried, 110°C | 1.8 | Ru⁰ | Good GVL yield, but lower TOF (site blocking) |
PVA | 0.10 | 3 | Dried, 110°C | 2.3 | Ru⁰, Ru³⁺ traces | Incomplete reduction, moderate activity |
PVA | 0.10 | 5 | 300°C, N₂, 3h | 2.5 | Ru⁰ | Enhanced stability, retained high activity |
PVA | 0.10 | 5 | 500°C, N₂, 3h | 4.8 | Ru⁰ | Sintering, significant activity loss |
Chemical Vapor Deposition (CVD) enables the in-situ synthesis of tailored carbon nanostructures (CNTs, CNFs) with controlled graphitic plane orientations, serving as optimized supports for subsequent ruthenium deposition. The CVD process parameters—carbon precursor (e.g., ethylene, acetylene), catalyst (e.g., Ni/SiO₂, Fe), temperature, and reaction time—directly determine the morphology, graphitic order, and surface chemistry of the carbon support, profoundly influencing Ru anchoring [1] [4].
Crucially, the graphitic plane alignment relative to the fiber axis in Carbon Nanofibers (CNFs) dictates surface reactivity and Ru-support interaction. Three primary CNF types are synthesized via CVD at different temperatures [1]:
Ru deposition (e.g., via wet impregnation) onto these structurally distinct CNFs reveals a direct correlation between edge plane density/surface functionality and Ru dispersion/reducibility. Platelet CNFs achieve the highest Ru dispersion and the strongest Ru-support electronic interaction, evidenced by TEM, XPS, and H₂-TPR showing lower Ru oxide reduction temperatures [1]. This translates to superior activity in reactions like CO methanation and selective hydrogenation, where interfacial electron transfer is crucial. Conversely, Ru on tubular CNFs shows larger particles, weaker interaction, and lower specific activity. Beyond CNFs, Carbon Nanotubes (CNTs) are also synthesized via CVD. Their application as Ru supports benefits from high conductivity and tunable surface chemistry via oxidation (e.g., HNO₃ treatment) to introduce carboxyl groups (-COOH) for Ru³⁺ ion anchoring via complexation before reduction, forming highly dispersed ~3.4 nm Ru nanoparticles critical for outstanding HER performance [9] [4].
Table 3: CVD Parameters for Carbon Nanostructures & Resultant Ru Anchoring Behavior
Carbon Support | CVD Temp (°C) | Graphitic Plane Orientation | Key Surface Properties | Ru Dispersion | Dominant Ru-Support Interaction | Performance Highlight |
---|---|---|---|---|---|---|
Platelet CNF | 450 | Perpendicular (90°) | High edge density, High O-groups | High | Strong electronic interaction | Highest CO methanation activity |
Fishbone CNF | 600 | Inclined (25-50°) | Moderate edge, Mod. O-groups | Medium | Moderate interaction | Intermediate activity |
Tubular CNF | 850 | Parallel (0-20°) | Low edge, Basal planes, Low O-groups | Low | Weak interaction | Lowest activity, prone to sintering |
MWCNT (Oxidized) | 700-900* | Concentric tubes | Basal planes, -COOH functionalized | Very High | Ru-O-C bonding, Ru-carboxylate | Exceptional HER activity & stability |
Graphene Oxide | N/A (Exfoliation) | Defective sp² | Abundant -COOH, -OH, epoxides | High | Ru-O-C, Ru-C bonding | High activity in hydrogenation |
Pyrolysis of nitrogen- and ruthenium-containing precursors represents a powerful route to create atomically dispersed Ru sites or Ru nanoparticles embedded within N-doped carbon matrices. This approach leverages simultaneous carbonization, nitrogen doping, and ruthenium reduction/incorporation during high-temperature treatment (typically 500-900°C) under inert atmospheres. Precursor systems vary widely, including Ru salts mixed with N-rich organics (melamine, dicyandiamide, polypyrrole), Ru complexes, or metal-organic frameworks (MOFs) [10] [7].
The pyrolysis temperature (Tₚ) critically determines the chemical state of Ru, the nitrogen configuration, and the degree of graphitization. Lower Tₚ (500-600°C) often results in mixtures of ultra-small Ru nanoparticles (1-3 nm) and atomically dispersed Ru species coordinated to nitrogen (Ru-Nₓ) within a less graphitized, N-rich carbon. Higher Tₚ (700-900°C) promotes particle growth (>5 nm), conversion of N-species from pyrrolic/pyridinic to graphitic nitrogen, and enhanced graphitization, often at the expense of atomic dispersion unless specific trapping sites exist [10]. Advanced characterization (HAADF-STEM, EXAFS) confirms that Ru-N₄ moieties or Ru atoms coordinated to both N and C (RuCₓNᵧ) are the dominant single-atom species formed under optimized conditions [10].
The N-doping level and local coordination significantly alter the electronic structure of Ru. XPS and XANES reveal electron transfer from Ru to the N-doped carbon matrix, creating electron-deficient Ru centers. DFT calculations demonstrate that these sites, particularly RuC₂N₂ configurations, exhibit near-optimal hydrogen binding energy (ΔG_H*) for the Hydrogen Evolution Reaction (HER), significantly lower than Ru nanoparticles and even outperforming Pt in alkaline media [10]. Experimentally, Ru-N-C catalysts derived from melamine-formaldehyde resins pyrolyzed at 700°C achieve remarkable HER overpotentials of -12 mV @ 10 mA/cm² in 1 M KOH, substantially lower than commercial Pt/C. Temperature-programmed reduction (TPR) studies on pyrolyzed Ru/char catalysts reveal distinct reduction peaks below 200°C, indicating highly reducible Ru species strongly interacting with the N-doped carbon support, correlating with high activity in sugar hydrogenation [5] [7].
Table 4: Pyrolysis Conditions and Properties of N-Doped Carbon-Ru Hybrids
Precursor System | Pyrolysis Temp (°C) | Ru Form | N-content (at%) | Dominant N-type | Ru Electronic State | Key Performance |
---|---|---|---|---|---|---|
RuCl₃/Melamine-Formaldehyde | 500 | Mix: Ru NPs (~2nm) + SA | 8.2 | Pyrrolic, Pyridinic | Ru⁰, Ru-Nₓ | Good HER activity (η₁₀ = -25 mV) |
RuCl₃/Melamine-Formaldehyde | 700 | Mix: Ru NPs (~3.7nm) + SA | 6.5 | Graphitic, Pyridinic | Ruδ⁺ in RuCₓNᵧ | Exceptional HER (η₁₀ = -12 mV) |
RuCl₃/Melamine-Formaldehyde | 800 | Predominantly Ru NPs (~4.7nm) | 5.1 | Graphitic | Ru⁰ | HER activity loss vs. 700°C |
RuCl₃/Chitin | 800 | Ru NPs + SA | 5.8 | Pyridinic, Graphitic | Ru⁰, Ru-Nₓ | Active in furfural hydrogenation |
RuCl₃/Cellulose (One-pot) | 600 | Ru NPs (~5-8nm) | <1 (inherent) | - | Ru⁰ | High sugar hydrogenation selectivity |
[Ru]ᴵᴵᴵ complex / Zeolitic Imidazolate Framework | 900 | Atomic Ru | 10.3 | Pyridinic | Ru²⁺-N₄ | CO₂ reduction catalysis |
Deliberate surface functionalization of carbon supports prior to Ru deposition is essential for strengthening the Ru-carbon interface, preventing nanoparticle agglomeration, and tailoring catalytic activity. Key strategies involve introducing oxygen-containing groups, nitrogen dopants, phosphorus functionalities, or organometallic linkers that act as anchoring sites for Ru ions or nanoparticles [8] [9] [4].
Oxidative treatment (e.g., HNO₃, H₂O₂, (NH₄)₂S₂O₈) generates carboxylic (-COOH), hydroxyl (-OH), and carbonyl (C=O) groups. These acidic oxygen groups significantly enhance hydrophilicity and provide ionic exchange sites for Ru³⁺ cations via electrostatic interactions or direct complex formation (Ru-carboxylates). XPS analysis confirms that supports treated with concentrated HNO₃ exhibit significantly higher O/C ratios and a dominant -COOH contribution [9]. Subsequent reduction forms Ru nanoparticles strongly bound via Ru-O-C linkages. EXAFS studies on Ru/MWCNTs for HER reveal that controlled oxidation creates Ru-O and Ru-C coordination shells alongside Ru-Ru, confirming covalent bonding at the interface beyond mere physical adsorption. This strong interaction is credited with enabling ultra-small Ru nanoparticles (3.4 nm) and exceptional stability ("zero loss" after 10k cycles) [9].
Phosphorus functionalization introduces another dimension. Treating carbon with phosphines (e.g., (Ph₂P)₂Ferrocene) or phosphoric acid creates surface -P=O, -P-OH, or coordinated phosphorus species. These P-groups exhibit strong electron-withdrawing properties and can form direct Ru-P bonds upon deposition/reduction. Catalysts like Ru-Fe-P/C, synthesized by co-impregnating RuCl₃ and ferrocenyl diphenylphosphine on activated carbon followed by H₂ reduction, demonstrate significantly enhanced activity for citral hydrogenation compared to unmodified Ru/C [8]. The proposed mechanism involves P atoms acting as Lewis base sites polarizing the carbonyl group (C=O) of citral, facilitating nucleophilic attack by hydride (Ru-H), synergistically accelerating the reaction rate. XPS shows a positive binding energy shift for Ru 3d, indicating electron deficiency induced by P, beneficial for carbonyl activation [8].
Nitrogen doping (via pyrolysis with N-precursors or post-treatment with N-sources like ammonia) creates basic sites (pyridinic N, pyrrolic N) that can anchor Ru precursors and modulate electronic properties. Pyridinic N, located at edge sites, can coordinate Ru ions or atoms. Graphitic N within the carbon lattice donates electrons, potentially creating electron-rich Ru nanoparticles favorable for certain reactions. Combining N-doping with oxidation creates diverse anchoring sites. Theoretical studies (DFT) consistently show that Ru-C bonds formed at defect sites or via heteroatom linkages (Ru-N-C, Ru-O-C) exhibit optimal ΔG_H* for HER, surpassing pure metallic Ru surfaces [10] [9].
Table 5: Surface Functionalization Strategies for Enhanced Ru-C Bonding
Functionalization Method | Key Introduced Groups | Anchoring Mechanism | Impact on Ru | Characterization Evidence | Catalytic Benefit |
---|---|---|---|---|---|
HNO₃ Oxidation (Strong) | -COOH, -OH, C=O | Ru³⁺ ion exchange / Ru-carboxylate complex | Small NPs (2-5 nm), Ru-O-C bonds | XPS: ↑ O/C, ↑ COOH; EXAFS: Ru-O, Ru-C paths | Ultra-high HER stability, dispersion |
H₂O₂ Oxidation (Mild) | -OH, epoxides, few -COOH | Weak Ru³⁺ adsorption | Moderate dispersion, weaker bonding | XPS: ↑ O/C, dominant C-OH | Moderate improvement vs. untreated |
(Ph₂P)₂Ferrocene Grafting | -P- (Phosphine derived) | Direct Ru-P bond formation | Electron-deficient Ru, Ru-P coord. | XPS: Ru 3d shift (+0.4 eV), P 2p signal | Enhanced carbonyl hydrogenation rate |
NH₃ Treatment (Post-pyrolysis) | Pyridinic N, -NH₂ | Coordination to Ru atoms/ions | Strong Ru-N interaction, atomic sites | XPS: ↑ Pyridinic N, N-Ru peak | Improved selectivity in redox reactions |
N-Doping via Pyrolysis | Pyridinic, Pyrrolic, Graphitic N | Incorporation in carbon matrix | Ru-Nₓ sites, modified Ru NP electron density | XPS, XANES, HAADF-STEM | Optimized ΔG_H* for HER, stability |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2